molecular formula C20H33BrFNOSi B1446097 1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine CAS No. 1704065-55-3

1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine

Cat. No. B1446097
M. Wt: 430.5 g/mol
InChI Key: DKWRDHOWILWKLO-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine” is a synthetic molecule . It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-bromo-5-fluorobenzyl halide with a 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine . The tert-butyldimethylsilyl (TBDMS) group is often used in organic synthesis to protect sensitive alcohol groups during reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyl group substituted with bromine and fluorine atoms, and a tert-butyldimethylsilyl ether group .


Chemical Reactions Analysis

As for the chemical reactions, the bromine atom on the benzyl group makes it a good leaving group. This means it could undergo nucleophilic substitution reactions . The TBDMS group can be removed under mildly acidic conditions, revealing the protected alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the bromine and fluorine atoms could make the compound relatively dense and polar .

Scientific Research Applications

Synthesis and Characterization

  • Schumacher-Wandersleb, Petersen, and Peter (1994) discussed the preparation of N-Acetylglucosaminidase inhibitors using a compound structurally similar to the one . They detailed a complex synthesis process involving fragmentation, reductive amination, and aminomercuration, highlighting the compound's potential in developing inhibitors for specific enzymes [Schumacher-Wandersleb et al., 1994].

Pharmaceutical Applications

  • Proszenyák et al. (2005) developed methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, which is closely related to the compound of interest. Their work focused on improving the synthesis process for compounds that can be used in pharmaceutical applications [Proszenyák et al., 2005].
  • Raviña et al. (1999) investigated conformationally constrained butyrophenones with mixed dopaminergic and serotoninergic affinities. They synthesized and evaluated compounds bearing structural similarities to the compound for their potential as atypical antipsychotic agents [Raviña et al., 1999].

Antagonistic and Antimicrobial Properties

  • Bi (2015) worked on the synthesis of a novel CCR5 antagonist using a process that includes the compound . This study emphasized the potential of such compounds in developing antagonists for specific biological targets [Bi, 2015].
  • Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, including compounds structurally related to the one . These compounds were evaluated as Mycobacterium tuberculosis GyrB inhibitors, indicating their potential in treating tuberculosis [Jeankumar et al., 2013].

Structural and Synthetic Studies

  • Lagisetty, Powell, and Awasthi (2009) conducted synthesis and structural determination of analogs of the compound, focusing on their molecular structures and potential cytotoxic properties [Lagisetty et al., 2009].
  • Kumar et al. (2016) synthesized and characterized Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a compound with a structural moiety similar to the one , and evaluated its antimicrobial activities [Kumar et al., 2016].

Safety And Hazards

The safety and hazards of this compound are not known. As with any chemical, it should be handled with care, using appropriate personal protective equipment .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. This could include testing its biological activity in various systems .

properties

IUPAC Name

2-[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]ethoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33BrFNOSi/c1-20(2,3)25(4,5)24-13-10-16-8-11-23(12-9-16)15-17-14-18(22)6-7-19(17)21/h6-7,14,16H,8-13,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWRDHOWILWKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1CCN(CC1)CC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33BrFNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114935
Record name Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine

CAS RN

1704065-55-3
Record name Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine
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1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine
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1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine

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